molecular formula C50H30 B6593608 2-(9,9'-Spirobifluoren-2-YL)-9,9'-spirobifluorene CAS No. 664345-18-0

2-(9,9'-Spirobifluoren-2-YL)-9,9'-spirobifluorene

Cat. No. B6593608
CAS RN: 664345-18-0
M. Wt: 630.8 g/mol
InChI Key: RASFLGVDOLMZBD-UHFFFAOYSA-N
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Description

“2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene”, also known as 9,9-Spirobifluoren-2-yl-diphenylphosphine oxide (SPPO1), is a compound with the molecular formula C37H25OP . It is popularly used as a host in Organic Light-Emitting Diode (OLED) devices . The compound has a spirobifluorene structure with an electron-deficient polar diphenyl-phosphine oxide moiety attached .


Molecular Structure Analysis

The molecular structure of SPPO1 is characterized by a spirobifluoren structure with an electron-deficient polar diphenyl-phosphine oxide moiety attached . The polarity in the P=O double bond can lead to a high triplet energy state, which is highly desirable in host materials for an efficient host-to-guest energy transfer in an OLED .


Physical And Chemical Properties Analysis

SPPO1 is a white powder with a molecular weight of 516.57 . It has a melting point of 236°C and a predicted boiling point of 719.6±60.0 °C . Its density is predicted to be 1.32±0.1 g/cm3 . In terms of optical properties, it has a photoluminescence emission wavelength (λem) of 347 nm and an absorption maximum (λmax) of 317 nm, both in dichloromethane .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

Spiro-DPASP has been investigated for its role in OLEDs. Specifically, researchers have explored its use as a component in the anode buffer layer and small molecular emitting layer. The ultrasonic spray coating process (USCP) has been employed to deposit high-quality polymer anode buffer layers and small molecular emitting layers. By introducing low surface tension methyl alcohol, researchers achieved improved conductivity in the poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) film. Additionally, a surface tension control method was proposed to eliminate the effects of surface tension during solvent evaporation, resulting in a smooth and homogenous small molecular emitting layer .

Ambipolar Transistors

Spiro-DPASP has been used as an active material in ambipolar transistors. These transistors exhibit both electron and hole transport characteristics. The compound’s unique structure contributes to its ambipolar behavior, making it suitable for applications in organic electronics and flexible devices .

Materials for Organic Semiconductors

Spiro-DPASP’s rigid and planar structure contributes to its semiconducting properties. It has been investigated as a building block for organic semiconductors, including conjugated polymers and small molecules. These materials find applications in field-effect transistors, organic photodetectors, and other electronic devices.

Mechanism of Action

Target of Action

The primary target of 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene, also known as SPPO1, is the Organic Light-Emitting Diode (OLED) devices . It is used as a host material in these devices due to its unique structural and electronic properties .

Mode of Action

SPPO1 interacts with its targets by providing a high triplet energy state, which is highly desirable in host materials for an efficient host-to-guest energy transfer in an OLED . The polarity in the P=O double bond in SPPO1 can lead to this high triplet energy state .

Biochemical Pathways

By tuning the relative concentration of SPPO1 and other materials, it is possible to achieve photoluminescent quantum yields (PLQYs) as high as 85% . This is attributed to the dual functions of SPPO1 that limit the grain growth while passivating the perovskite surface .

Pharmacokinetics

It’s worth noting that the compound has a predicted boiling point of 7196±600 °C and a density of 132±01 g/cm3 .

Result of Action

The result of SPPO1’s action is the enhancement of the photoluminescence of OLED devices . This is achieved through the compound’s ability to limit grain growth and passivate the perovskite surface, leading to high PLQYs .

Action Environment

The action of SPPO1 is influenced by environmental factors such as temperature and the presence of other materials. For instance, the electroluminescence of materials containing SPPO1 was found to be severely hindered for the perovskite/SPPO1 material . This was alleviated by partially substituting SPPO1 with a hole-transporting material .

Future Directions

The potential of combining perovskite and organic semiconductors like SPPO1 to prepare materials with improved properties opens new avenues for the preparation of simple light-emitting devices using perovskites as the emitter . Furthermore, the development of fabrication processes that are compatible with streamline production, such as ultrasonic spray coating, could potentially reduce the manufacturing costs of OLEDs .

properties

IUPAC Name

2-(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H30/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)45-23-11-5-17-37(45)39-27-25-31(29-47(39)49)32-26-28-40-38-18-6-12-24-46(38)50(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)50/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASFLGVDOLMZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9,9''-Spirobifluoren-2-YL)-9,9''-spirobifluorene

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